N-tert-butyl-2-(2-nitrophenoxy)acetamide
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Overview
Description
N-tert-butyl-2-(2-nitrophenoxy)acetamide is an organic compound that features a tert-butyl group, a nitrophenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-2-(2-nitrophenoxy)acetamide typically involves the following steps:
Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitrophenol.
Etherification: 2-nitrophenol is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to form 2-(2-nitrophenoxy)tert-butyl acetate.
Amidation: The final step involves the reaction of 2-(2-nitrophenoxy)tert-butyl acetate with ammonia or an amine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products:
Reduction: N-(tert-butyl)-2-(2-aminophenoxy)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-tert-butyl-2-(2-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(2-nitrophenoxy)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in electron transfer reactions, while the acetamide moiety can form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
N-(tert-butyl)-2-(2-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(tert-butyl)-2-(2-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness: N-tert-butyl-2-(2-nitrophenoxy)acetamide is unique due to the presence of both the nitrophenoxy and acetamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
N-tert-butyl-2-(2-nitrophenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of nitrophenylacetamides, characterized by the presence of a tert-butyl group and a nitro group attached to a phenyl ring linked to an acetamide moiety. The chemical structure is pivotal in determining its biological activity and interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular components:
- Bioreduction : The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular macromolecules, influencing various biochemical pathways.
- Enzyme Interaction : The compound may modulate the activity of specific enzymes or receptors involved in inflammatory and cancerous processes.
- Cellular Uptake : Its lipophilic nature allows for easy penetration into cell membranes, facilitating its interaction with intracellular targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Pathogen Type | Activity Level |
---|---|
Gram-positive Bacteria | Moderate to High |
Gram-negative Bacteria | Moderate |
Fungi | Low to Moderate |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
This compound has shown promising results in anticancer studies. It has been evaluated for cytotoxic effects against various cancer cell lines using assays such as MTT and colony-forming assays.
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 15.4 |
MCF-7 (Breast Cancer) | 12.7 |
A549 (Lung Cancer) | 20.3 |
Case Studies
- Antimicrobial Study : A study published in 2023 evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as an antibacterial agent .
- Anti-inflammatory Research : In a recent investigation, the compound was tested for its ability to reduce inflammation in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers when administered at doses of 10 mg/kg .
- Anticancer Evaluation : A study focused on the cytotoxic effects against breast cancer cells revealed that this compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
N-tert-butyl-2-(2-nitrophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)13-11(15)8-18-10-7-5-4-6-9(10)14(16)17/h4-7H,8H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGIZNZIRISTOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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